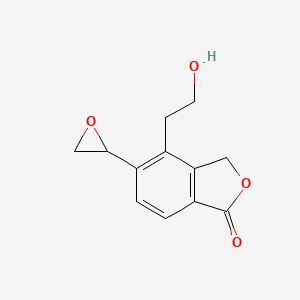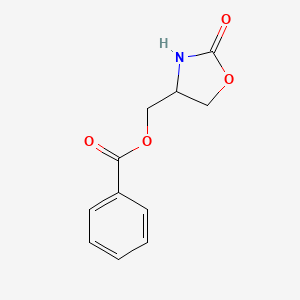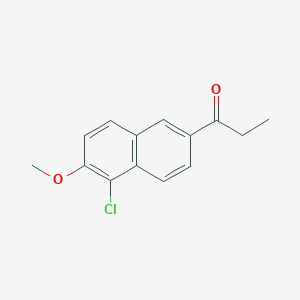
3-Cyclohexyl-1-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione
Vue d'ensemble
Description
3-Cyclohexyl-1-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles known for their diverse chemical properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes and amines. For instance, the reaction of cyclohexylamine, formaldehyde, and methylthiourea under controlled conditions can yield the desired compound . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as acids or bases can enhance the reaction rate and selectivity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexyl-1-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives.
Applications De Recherche Scientifique
3-Cyclohexyl-1-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-1-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and inhibit essential enzymes in microbial cells . In medicinal applications, it may exert its effects by modulating signaling pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Melamine: 2,4,6-Triamino-1,3,5-triazine, used in the production of resins and plastics.
Cyanuric Chloride: 2,4,6-Trichloro-1,3,5-triazine, used in the synthesis of dyes and herbicides.
RDX: A well-known explosive, also a derivative of hexahydro-1,3,5-triazine.
Uniqueness
3-Cyclohexyl-1-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, a methyl group, and a methylthio group makes it versatile for various applications, setting it apart from other triazine derivatives .
Propriétés
Numéro CAS |
51162-60-8 |
|---|---|
Formule moléculaire |
C11H17N3O2S |
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
3-cyclohexyl-1-methyl-6-methylsulfanyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C11H17N3O2S/c1-13-10(17-2)12-9(15)14(11(13)16)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
Clé InChI |
PJMFMZJXISCZSQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC(=O)N(C1=O)C2CCCCC2)SC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B8687580.png)










